methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate
Description
This compound features a pyrazolo[4,3-c]pyridine core substituted with a 5-methyl group, a 3-oxo moiety, and a phenyl group at position 2. A piperazine ring is attached via a carbonyl group at position 7, which is further linked to a methyl benzoate ester through a methylene bridge.
Properties
IUPAC Name |
methyl 4-[[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(11-9-19)27(35)36-2/h3-11,17-18H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSBOAGWOKFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on core heterocycles, linker regions, and substituents (Table 1).
Table 1: Structural Comparison
Key Observations :
- The pyrazolo[4,3-c]pyridine core distinguishes the target from pyridazine (I-6230) or imidazo[4,5-b]pyridine (27g) cores, which may alter electron distribution and binding affinity .
- The methyl benzoate ester may reduce lipophilicity compared to ethyl esters (I-6230 series), improving aqueous solubility .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~550 | ~3.2 | Moderate (~0.1) |
| I-6230 | ~420 | ~2.8 | High (~1.0) |
| MK85 | ~500 | ~4.0 | Low (~0.01) |
Analysis :
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